Ezetimibe Diacetate

Descripción general

Descripción

Ezetimibe Diacetate is a derivative of Ezetimibe, a medication primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it an essential drug for managing hypercholesterolemia and related cardiovascular conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ezetimibe Diacetate can be synthesized through a series of chemical reactions starting from Ezetimibe. The process involves acetylation of Ezetimibe using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: Ezetimibe Diacetate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Hyperlipidemia Management

Ezetimibe diacetate is primarily indicated for the treatment of primary hyperlipidemia, including:

- Familial Hypercholesterolemia : It has been shown to effectively lower low-density lipoprotein cholesterol (LDL-C) levels by 15-20% when used alone or in conjunction with statins .

- Mixed Hyperlipidemia : When combined with fenofibrate, it reduces total cholesterol and LDL-C levels significantly compared to monotherapy .

Cardiovascular Risk Reduction

The addition of ezetimibe to statin therapy has been associated with a modest reduction in cardiovascular events. The IMPROVE-IT trial demonstrated that combining ezetimibe with simvastatin resulted in a 24% reduction in LDL-C and a 2% decrease in cardiovascular risk among patients with acute coronary syndrome . This combination therapy is particularly beneficial for patients who are statin-intolerant or inadequately controlled on statins alone.

Case Study 1: this compound in Familial Hypercholesterolemia

A study involving patients with heterozygous familial hypercholesterolemia demonstrated that this compound, when administered alongside atorvastatin, led to significant improvements in lipid profiles. Patients experienced reductions in LDL-C levels and an increase in high-density lipoprotein cholesterol (HDL-C), showcasing the compound's efficacy in managing genetic dyslipidemias .

Case Study 2: this compound and Nonalcoholic Fatty Liver Disease (NAFLD)

Research indicates that ezetimibe may also play a role in preventing NAFLD by reducing hepatic lipogenesis and improving insulin sensitivity. In animal models, ezetimibe treatment resulted in decreased hepatic triglyceride accumulation, suggesting its potential as a therapeutic option for metabolic liver diseases .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound versus other lipid-lowering agents:

| Agent | LDL-C Reduction (%) | HDL-C Increase (%) | Cardiovascular Event Reduction (%) |

|---|---|---|---|

| This compound | 15-20 | 2.5-5 | 2 |

| Statins | Up to 50 | Variable | Significant |

| Ezetimibe + Statins | 24 | Variable | Modest |

| Fenofibrate + Ezetimibe | Significant | Variable | Not well documented |

Safety Profile

This compound has been found to be well-tolerated among patients, with a safety profile comparable to that of statins. Common side effects include gastrointestinal disturbances, but serious adverse events are rare . Long-term studies are needed to further elucidate the safety and efficacy of this compound.

Mecanismo De Acción

Ezetimibe Diacetate exerts its effects by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter involved in the uptake of cholesterol in the small intestine. By inhibiting this protein, this compound reduces the absorption of dietary and biliary cholesterol, leading to lower blood cholesterol levels . This mechanism is unique compared to other cholesterol-lowering agents like statins, which inhibit cholesterol synthesis in the liver .

Comparación Con Compuestos Similares

Ezetimibe: The parent compound, primarily used for the same purpose but without the acetyl groups.

Simvastatin: A statin that lowers cholesterol by inhibiting its synthesis in the liver.

Atorvastatin: Another statin with a similar mechanism to Simvastatin but with different pharmacokinetic properties.

Uniqueness: Ezetimibe Diacetate is unique in its dual action of inhibiting cholesterol absorption while also potentially offering different pharmacokinetic properties due to the presence of acetyl groups. This can lead to variations in absorption, distribution, metabolism, and excretion compared to its parent compound .

Actividad Biológica

Ezetimibe diacetate, a derivative of ezetimibe, is primarily recognized for its role as a lipid-lowering agent. This compound functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and research findings.

This compound operates by selectively blocking the NPC1L1 protein located at the brush border of enterocytes in the small intestine. By doing so, it reduces the absorption of dietary cholesterol and phytosterols, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. The inhibition of NPC1L1 also affects the absorption of certain lipid-soluble nutrients, thereby influencing overall lipid metabolism.

Lipid-Lowering Efficacy

This compound has demonstrated significant efficacy in lowering LDL-C levels. Clinical studies have shown that when administered alone or in combination with statins, it effectively reduces total cholesterol and LDL-C levels:

- Monotherapy : Ezetimibe alone can reduce LDL-C by approximately 15-20% in patients with hyperlipidemia.

- Combination Therapy : When combined with statins, the reduction in LDL-C can be more pronounced, often exceeding 25% depending on the statin used .

Anti-Cancer Properties

Recent studies have explored the potential anti-cancer effects of this compound. Research indicates that it may induce paraptosis—a form of programmed cell death—in hepatocellular carcinoma (HCC) cells through mechanisms involving endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). In vitro studies demonstrated that:

- Ezetimibe treatment resulted in over 50% inhibition of cell viability at concentrations around 75 μM.

- The drug's combination with Sorafenib showed a synergistic effect, significantly impeding tumor growth in HCC models .

Clinical Efficacy Studies

A systematic review analyzing multiple randomized controlled trials (RCTs) indicated that ezetimibe effectively lowers LDL-C levels compared to placebo or statin monotherapy. Notably:

- Meta-analysis Results : A fixed-dose combination of ezetimibe and statins was associated with a statistically significant reduction in LDL-C levels (p < 0.00001) across six studies .

- Long-term Safety : Ezetimibe has been shown to have a favorable safety profile, with no significant increase in adverse events compared to placebo or statin treatments .

Research Findings on Inflammatory Conditions

Emerging research suggests that ezetimibe may also have therapeutic implications beyond lipid lowering. For instance, a study indicated that it could ameliorate symptoms in models of autoimmune diseases by inhibiting pro-inflammatory cytokines and Th17 differentiation-related genes . This positions ezetimibe as a potential candidate for treating conditions characterized by chronic inflammation.

Data Summary Table

Propiedades

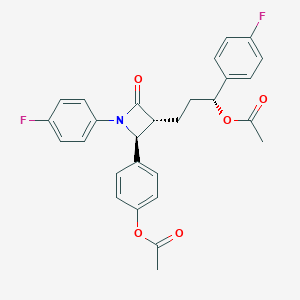

IUPAC Name |

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGDCNFJOXKQY-ZONZVBGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440935 | |

| Record name | Ezetimibe Diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163380-20-9 | |

| Record name | Ezetimibe Diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.